molecular formula C10H8FNO B8777954 6-Fluoro-1-methylquinolin-4(1H)-one CAS No. 108494-56-0

6-Fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B8777954
CAS No.: 108494-56-0
M. Wt: 177.17 g/mol
InChI Key: RECXZBCRYVVAKV-UHFFFAOYSA-N
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Description

6-Fluoro-1-methylquinolin-4(1H)-one is a fluorinated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a versatile building block for the synthesis of biologically active molecules, particularly in the development of antimicrobial agents . The core 4-quinolone structure is a privileged motif in pharmaceuticals, and the specific introduction of a fluorine atom at the C6 position is a critical modification known to enhance biological activity and optimize pharmacokinetic properties in drug candidates . Researchers utilize this compound as a key intermediate for accessing the fluoroquinolone framework, which is the core structure of many broad-spectrum antibiotics . Fluoroquinolones function by targeting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, converting these essential enzymes into cellular toxins that fragment the bacterial chromosome . Beyond its application in antimicrobial research, the 4-quinolone scaffold is also being extensively investigated for its antitumor potential . Recent studies highlight the promise of novel quinolinone derivatives in suppressing tumor growth and inducing apoptosis, making them candidates for oncology drug development . This product is offered exclusively for research purposes and is intended for use by qualified scientists in laboratory settings.

Properties

CAS No.

108494-56-0

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-1-methylquinolin-4-one

InChI

InChI=1S/C10H8FNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3

InChI Key

RECXZBCRYVVAKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-fluoro-1-methylquinolin-4(1H)-one exhibit significant antimicrobial properties. A comprehensive study synthesized around 30 derivatives, which were tested against various microorganisms. The results indicated promising antibacterial and antifungal activities, as shown in the following table:

CompoundZone of Inhibition (mm)E. coliS. aureusA. nigerC. albicans
I4100 µg/mL23212221
V1100 µg/mL22231618
V2100 µg/mL19222322
P1100 µg/mL24212425
Ciprofloxacin (Control)-2424--

The study concluded that these compounds could serve as effective alternatives to existing antibiotics, particularly in light of rising antibiotic resistance .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets within cancer cells, potentially modulating their activity and impacting various biological pathways. Its mechanism of action may involve binding to enzymes or receptors that are critical for cancer cell proliferation.

Study on Antimicrobial Derivatives

In a systematic evaluation, researchers synthesized several derivatives of the compound and tested their antimicrobial activities against standard strains. The study utilized techniques such as Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to confirm the structures of the synthesized compounds. The results showed that certain derivatives exhibited superior activity compared to established antibiotics, highlighting their potential for further development .

Iridium-Catalyzed Borylation

A recent study explored the iridium-catalyzed borylation of fluoroquinolines, including this compound. This method allows for the formation of boronic esters that can undergo further transformations, expanding the utility of this compound in synthetic organic chemistry . This approach not only enhances the compound's versatility but also opens avenues for developing new derivatives with tailored biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinolones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Spectral Data (¹H NMR) Biological Activity References
6-Fluoro-1-methylquinolin-4(1H)-one 1-CH₃, 6-F C₁₁H₁₀FNO 191.21 Methyl: δ ~3.9 ppm; Aromatic: δ 7.7 ppm Antimalarial (inferred)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1-cyclopropyl, 6-F, 7-Cl C₁₂H₁₁ClFNO 239.67 Cyclopropyl protons: δ ~1.0–2.0 ppm Research applications
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one 1-C₂H₅, 6-F, 7-piperazinyl C₁₅H₁₈FN₃O 275.32 Piperazine: δ ~2.8–3.5 ppm Antibacterial (potential)
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one 4-CF₃, 6-F C₁₀H₅F₄NO 231.15 CF₃: δ ~3.8 ppm (¹³C) Not reported
6-Fluoro-4-methylquinolin-2(1H)-one 4-CH₃, 6-F C₁₀H₈FNO 177.18 Methyl: δ ~2.6 ppm; Aromatic: δ 7.5–8.0 ppm Not reported
Key Observations:
  • Substituent Position : The 1-methyl group in the target compound enhances lipophilicity compared to 1-cyclopropyl (logP ~2.5 vs. ~2.8) .
  • Halogen Effects : Fluorine at C6 improves metabolic stability, while chlorine at C7 (as in ) increases molecular weight and alters electronic properties.
  • Bioactivity : Piperazinyl substitution at C7 (e.g., ) is associated with enhanced antibacterial activity due to improved target binding .

Spectral and Physical Properties

  • ¹H NMR Shifts : Methyl groups in 1-methyl derivatives resonate at δ ~3.9 ppm, whereas ethyl or cyclopropyl substituents show distinct splitting patterns (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm) .
  • Molecular Weight : Derivatives with bulkier groups (e.g., piperazinyl in ) exhibit higher molecular weights (>250 g/mol), impacting solubility and bioavailability.
  • Melting Points : Compounds with hydroxyl or trifluoromethyl groups (e.g., ) show higher melting points (>200°C) due to hydrogen bonding and polarity .

Q & A

Q. How can SHELX software improve structural refinement for derivatives of this compound?

  • Methodological Answer : SHELXL refines disordered structures or high-resolution data efficiently. For example, it resolved positional disorders in 6-chloroquinolin-2(1H)-one crystals, achieving an R factor of 0.030 .

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